molecular formula C16H12ClFN4O B4357237 N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide

N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide

Cat. No.: B4357237
M. Wt: 330.74 g/mol
InChI Key: BAXSCIQQPOUVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide is a synthetic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorobenzyl group, and a fluorobenzamide moiety. Triazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with carboxylic acids or their derivatives can yield triazole rings.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through nucleophilic substitution reactions. This can be achieved by reacting the triazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Fluorobenzamide Moiety: The final step involves the coupling of the triazole-chlorobenzyl intermediate with 2-fluorobenzoyl chloride to form the desired compound. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorobenzyl group.

Scientific Research Applications

N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties. It is also used in the development of new bioactive compounds.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its diverse biological activities.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological pathways. For example, it may inhibit the synthesis of ergosterol in fungi, leading to antifungal effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a triazole ring.

    Itraconazole: Another antifungal compound with a similar triazole structure.

    Voriconazole: A triazole derivative used to treat fungal infections.

Uniqueness

What sets this compound apart is its specific combination of a chlorobenzyl group and a fluorobenzamide moiety, which may confer unique biological activities and chemical properties not found in other triazole derivatives.

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c17-12-7-5-11(6-8-12)9-22-10-19-16(21-22)20-15(23)13-3-1-2-4-14(13)18/h1-8,10H,9H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXSCIQQPOUVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN(C=N2)CC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.